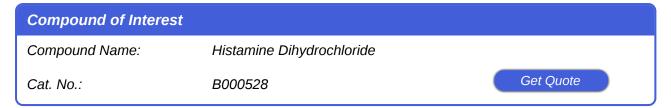


Histamine Dihydrochloride (CAS 56-92-8): A Technical Guide to Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine dihydrochloride, the stable salt form of histamine, is a pleiotropic molecule with a growing body of research supporting its therapeutic and diagnostic applications. While historically known for its role in allergic reactions, recent investigations have unveiled its potent immunomodulatory properties, leading to its exploration in oncology, particularly in the treatment of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core research applications of **histamine dihydrochloride**, detailing its mechanism of action, relevant clinical trial data, and experimental protocols.

Core Research Applications Cancer Immunotherapy

Histamine dihydrochloride has emerged as a promising agent in cancer immunotherapy, primarily in combination with interleukin-2 (IL-2). Its main application is in the maintenance of remission for patients with AML.[1] It is also being investigated in other malignancies such as metastatic melanoma and chronic myelomonocytic leukemia (CMML).[2][3]

Mechanism of Action:

The anti-leukemic effects of **histamine dihydrochloride** are primarily attributed to its ability to counteract the immunosuppressive mechanisms within the tumor microenvironment.[1]



Myeloid-derived suppressor cells (MDSCs) and leukemic cells themselves produce reactive oxygen species (ROS) through the NADPH oxidase (NOX2) enzyme. These ROS inhibit the cytotoxic functions of crucial immune effector cells like Natural Killer (NK) cells and T cells, which are essential for eliminating residual cancer cells.

Histamine dihydrochloride acts as an agonist at histamine H2 receptors expressed on these myeloid cells. This interaction inhibits the activity of NOX2, thereby reducing the production of immunosuppressive ROS. By protecting NK and T cells from oxidative stress, **histamine dihydrochloride** enhances their ability to respond to immunostimulatory cytokines like IL-2, leading to a more effective anti-tumor immune response.[1]

Clinical Efficacy in Acute Myeloid Leukemia (AML):

The efficacy of **histamine dihydrochloride** (brand name Ceplene®) in combination with low-dose IL-2 for AML remission maintenance has been demonstrated in a pivotal Phase III clinical trial (NCT00003991).[4][5]

Clinical Trial Data: NCT00003991 (AML in First Remission)	
Parameter	Histamine Dihydrochloride + IL-2
Number of Patients	131
Median Age (years)	56
Leukemia-Free Survival (LFS) at 36 months	40%[6]
Median LFS (months)	15[1]
Key Adverse Events (Grade 3/4)	Thrombocytopenia, Headache, Neutropenia[7]

Clinical Efficacy in Metastatic Melanoma:

A Phase III study investigated the addition of **histamine dihydrochloride** to an IL-2 regimen in patients with advanced metastatic melanoma.[8]



Clinical Trial Data: Metastatic Melanoma (ITT-LM Population)	
Parameter	Histamine Dihydrochloride + IL-2
Overall Survival	Significantly improved (P = .004)[8]
Safety	Well-tolerated, comparable to IL-2 alone[8]

Clinical Efficacy in Chronic Myelomonocytic Leukemia (CMML):

A Phase I/II clinical trial (NCT03040401) has been conducted to evaluate the safety and efficacy of **histamine dihydrochloride** and low-dose IL-2 in patients with CMML.[9][10]

Clinical Trial Data: NCT03040401 (CMML)	
Study Phase	Phase I/II
Intervention	Histamine dihydrochloride and/or IL-2
Status	Recruiting[10]

Diagnostic Tool for Bronchial Hyperresponsiveness

Histamine dihydrochloride is utilized as a bronchoconstrictor agent in the histamine challenge test, a diagnostic procedure to assess airway hyperresponsiveness, a key feature of asthma.[11]

Mechanism of Action:

When inhaled, histamine acts on H1 receptors on airway smooth muscle cells, causing them to contract and leading to a narrowing of the airways (bronchoconstriction). Individuals with asthma exhibit an exaggerated response to lower concentrations of histamine compared to healthy individuals.

Experimental Protocols



AML Remission Maintenance Therapy (Based on NCT00003991)

Objective: To evaluate the efficacy of **histamine dihydrochloride** and IL-2 in prolonging leukemia-free survival in AML patients in remission.

Methodology:

- Patient Population: Adult patients with AML in their first complete remission.[12]
- Treatment Arms:
 - Arm I: Subcutaneous (SC) interleukin-2 followed by SC histamine dihydrochloride.[12]
 - Arm II: No further therapy (control).[12]
- · Dosing and Administration:
 - Interleukin-2 is administered subcutaneously.[12]
 - **Histamine dihydrochloride** (0.5 mg) is administered subcutaneously over 5-7 minutes, twice daily, on days 1-21 of each cycle.[4][12]
- Treatment Cycles: The treatment is repeated every 6 weeks for 3 courses, and then every 9 weeks for 7 courses.[12]
- Endpoint Assessment: Leukemia-free survival is monitored every 3 months for 2.5 years.[12]

Histamine Challenge Test for Asthma Diagnosis

Objective: To assess airway hyperresponsiveness to histamine.

Methodology:

 Baseline Measurement: Perform baseline spirometry to measure the patient's forced expiratory volume in one second (FEV1).



- Nebulization: The patient inhales nebulized saline (control), followed by progressively increasing concentrations of histamine dihydrochloride.
- Spirometry Monitoring: After each histamine concentration, FEV1 is measured.
- Positive Test: A positive test is indicated by a 20% or greater fall in FEV1 from baseline at a specific histamine concentration.
- Termination: The test is terminated if a positive result is achieved or the maximum histamine concentration is administered without a significant drop in FEV1.
- Reversal: A bronchodilator is administered at the end of the test to reverse the bronchoconstriction.

In Vitro Assessment of Histamine Dihydrochloride's Effect on ROS Production

Objective: To measure the impact of **histamine dihydrochloride** on reactive oxygen species production by myeloid cells.

Methodology:

- Cell Culture: Culture myeloid cell lines (e.g., HL-60) or primary myeloid cells.
- Cell Staining: Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescein diacetate DCFDA).
- Treatment: Incubate the cells with varying concentrations of **histamine dihydrochloride**.
- ROS Induction: Stimulate ROS production using a known inducer (e.g., phorbol 12-myristate 13-acetate PMA).
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence in histamine-treated cells compared to controls indicates inhibition of ROS production.[11]

In Vitro NK Cell Cytotoxicity Assay



Objective: To determine the effect of **histamine dihydrochloride** on the cytotoxic activity of Natural Killer (NK) cells against cancer cells.

Methodology:

- · Cell Preparation:
 - Isolate NK cells from peripheral blood mononuclear cells (PBMCs).
 - Culture a target cancer cell line (e.g., K562) and label them with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
- Co-culture: Co-culture the labeled target cells with the NK cells at various effector-to-target ratios.
- Treatment: Include experimental groups where the co-culture is treated with:
 - IL-2 alone
 - Histamine dihydrochloride alone
 - IL-2 and histamine dihydrochloride in combination
- Incubation: Incubate the co-culture for a specified period (e.g., 4 hours).
- Cytotoxicity Measurement: Measure the release of the fluorescent dye or radioactive isotope from the lysed target cells. An increase in release in the histamine dihydrochloride and IL-2 treated group compared to controls indicates enhanced NK cell cytotoxicity.

Signaling Pathways

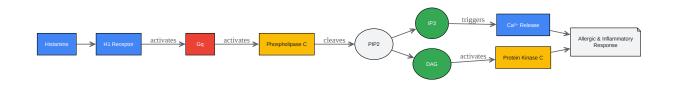
Histamine exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.

Histamine H1 Receptor (Gq-coupled)

Activation of the H1 receptor, which is coupled to a Gq protein, initiates the phospholipase C (PLC) signaling cascade.[13] This leads to the generation of inositol trisphosphate (IP3) and



diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to the pro-inflammatory and allergic responses mediated by histamine.



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H1 Receptor Gq Signaling Pathway

Histamine H2 Receptor (Gs-coupled)

The H2 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.[15] This pathway is notably involved in the regulation of gastric acid secretion and the immunomodulatory effects of histamine on myeloid cells.



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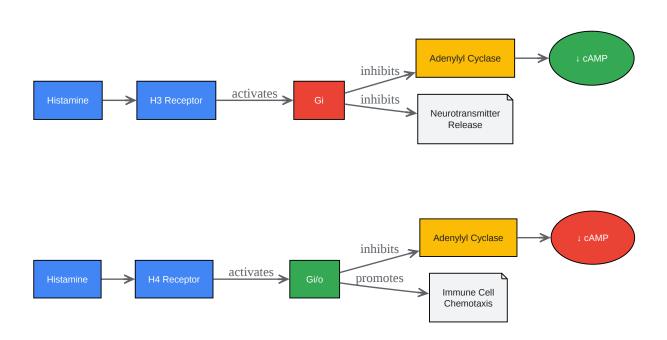
H2 Receptor Gs Signaling Pathway

Histamine H3 Receptor (Gi-coupled)

The H3 receptor is coupled to a Gi protein and its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[16] This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, providing negative feedback on histamine synthesis and release. It



also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[17]



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